molecular formula C12H21N3 B13485997 3-Cycloheptyl-4-ethyl-1h-pyrazol-5-amine

3-Cycloheptyl-4-ethyl-1h-pyrazol-5-amine

Cat. No.: B13485997
M. Wt: 207.32 g/mol
InChI Key: LOTSOACHKYKDPH-UHFFFAOYSA-N
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Description

3-Cycloheptyl-4-ethyl-1h-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. This particular compound has a molecular formula of C12H21N3 and a molecular weight of 207.32 g/mol . The compound’s structure includes a cycloheptyl group and an ethyl group attached to the pyrazole ring, making it a unique derivative within the pyrazole class.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

5-cycloheptyl-4-ethyl-1H-pyrazol-3-amine

InChI

InChI=1S/C12H21N3/c1-2-10-11(14-15-12(10)13)9-7-5-3-4-6-8-9/h9H,2-8H2,1H3,(H3,13,14,15)

InChI Key

LOTSOACHKYKDPH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1N)C2CCCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cycloheptyl-4-ethyl-1h-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of hydrazine with α,β-unsaturated aldehydes, followed by dehydrogenation . These reactions are usually carried out under mild conditions, often in the presence of a catalyst such as bromine or using a more benign oxidation protocol like heating in DMSO under oxygen .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the production process. Additionally, the selection of solvents and reaction conditions is crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The amine group and pyrazole ring undergo oxidation under controlled conditions:

  • Amine oxidation : The primary amine at position 5 is oxidized to nitro or hydroxylamine derivatives using agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

  • Ring oxidation : The pyrazole ring itself can be oxidized to form pyrazole N-oxide derivatives with potassium permanganate (KMnO₄) in acidic conditions.

Table 1: Oxidation Reactions

ReagentConditionsProductYield
H₂O₂Ethanol, 60°C5-Nitro derivative65–70%
KMnO₄H₂SO₄, 25°CPyrazole N-oxide50–55%

Substitution Reactions

Electrophilic aromatic substitution occurs preferentially at the pyrazole ring’s C-4 position due to electron-donating effects from the amine group:

  • Halogenation : Bromine (Br₂) in acetic acid introduces bromine at C-4.

  • Nitration : Nitration with HNO₃/H₂SO₄ yields 4-nitro derivatives.

Table 2: Substitution Reactions

ReactionReagentsPosition ModifiedProduct Application
BrominationBr₂, CH₃COOHC-4Intermediate for cross-coupling
NitrationHNO₃, H₂SO₄C-4Precursor for amine reduction

Alkylation and Acylation

The amine group undergoes nucleophilic reactions:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form N-alkylated derivatives.

  • Acylation : Acetyl chloride (AcCl) in pyridine produces N-acetylated analogs.

Table 3: N-Functionalization Reactions

Reaction TypeReagentProduct
AlkylationCH₃I, K₂CO₃N-Methyl-5-aminopyrazole
AcylationAcCl, pyridineN-Acetyl-5-aminopyrazole

Cycloaddition Reactions

The pyrazole ring participates in 1,3-dipolar cycloadditions. For example, reactions with diazo compounds yield fused heterocycles:

  • With diazoacetates : Forms pyrazolo[1,5-a]pyrimidines under microwave irradiation .

Mechanism Insight:

Ethyl diazoacetate reacts with the pyrazole’s electron-deficient ring, forming a six-membered transition state that collapses into the fused product .

Condensation Reactions

The amine group condenses with carbonyl compounds:

  • With β-enaminones : Forms fluorescent pyrazolo[1,5-a]pyrimidines under acid catalysis .

Table 4: Condensation Products

Carbonyl PartnerConditionsApplication
β-EnaminoneAcOH, refluxFluorophore synthesis
AldehydesEtOH, ΔSchiff base ligands

Reduction Reactions

While the compound itself is not typically reduced, intermediates like nitro derivatives can be reduced to amines using Pd/C or Fe/HCl.

Key Considerations:

  • Steric effects : The cycloheptyl group hinders reactions at C-3, directing reactivity to C-4 .

  • Solvent influence : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution rates .

This reactivity profile highlights the compound’s versatility in synthetic chemistry, enabling tailored modifications for targeted biological activity or material properties. Experimental protocols should optimize steric and electronic factors to achieve desired selectivity.

Scientific Research Applications

3-Cycloheptyl-4-ethyl-1h-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cycloheptyl-4-ethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

3-Cycloheptyl-4-ethyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on enzyme interactions, therapeutic applications, and structure-activity relationships (SAR).

The compound has a molecular formula of C12_{12}H18_{18}N4_{4} and a molecular weight of approximately 218.29 g/mol. Its unique structural features include a pyrazole ring substituted with cycloheptyl and ethyl groups, which contribute to its biological activity. The presence of the cycloheptyl group enhances hydrophobicity, potentially influencing interactions with biological targets.

This compound exhibits biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, leading to alterations in cellular signaling pathways. For instance, it may inhibit cyclooxygenase enzymes involved in inflammatory responses.
  • Protein Interactions : It interacts with cellular proteins, modulating their activity and affecting gene expression patterns.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, demonstrate anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways . For example, certain analogs have shown IC50_{50} values in the low micromolar range against various cancer cell lines .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their impact on biological activity:

Structural Feature Impact on Activity
Cycloheptyl GroupIncreases hydrophobicity; enhances interaction with lipid membranes
Ethyl SubstitutionModulates binding affinity to target proteins
Pyrazole RingEssential for enzyme inhibition and receptor binding

Case Studies

Several case studies highlight the biological activity of similar pyrazole derivatives:

  • Inhibition of Cyclooxygenase : A study demonstrated that pyrazole derivatives could effectively inhibit cyclooxygenase enzymes, leading to reduced inflammation in animal models .
  • Anticancer Activity : Another study reported that a related compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50_{50} values lower than 10 µM .
  • Antimicrobial Screening : A series of pyrazole derivatives were screened for antimicrobial activity, showing promising results against Staphylococcus aureus and Escherichia coli .

Q & A

Q. How are purification challenges addressed for polar derivatives?

  • Methodology :
  • Column chromatography : Gradient elution (hexane/EtOAc to DCM/MeOH) separates polar byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals for SC-XRD validation .

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